Home > Products > Screening Compounds P125816 > N-(2-methoxyethyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide
N-(2-methoxyethyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide -

N-(2-methoxyethyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide

Catalog Number: EVT-4301464
CAS Number:
Molecular Formula: C16H17N3O6S
Molecular Weight: 379.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although specific synthesis details for N-(2-methoxyethyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide are absent in the provided data, a plausible synthetic route can be proposed based on general sulfonamide synthesis principles and similar compounds []. The compound could be synthesized by reacting 2-aminobenzamide with 4-nitrobenzenesulfonyl chloride in the presence of a base, followed by alkylation with 2-methoxyethyl bromide or chloride.

4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

  • Compound Description: Venetoclax N-oxide (VNO) is an oxidative impurity of the BCL-2 inhibitor Venetoclax. It was identified during oxidative stress degradation studies of Venetoclax. []
  • Relevance: VNO and N-(2-methoxyethyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide both contain a nitrophenyl sulfonamide moiety, indicating a structural relationship. Additionally, both compounds belong to the sulfonamide class of compounds. []

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax Hydroxylamine Impurity, VHA)

  • Compound Description: Venetoclax hydroxylamine impurity (VHA) is another potential oxidative impurity of Venetoclax. It is formed through a [, ] Meisenheimer rearrangement of Venetoclax N-oxide. []
  • Relevance: VHA shares the nitrophenyl sulfonamide moiety with N-(2-methoxyethyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide, placing both compounds in the sulfonamide class. []

N-(2,6-Dimethylphenyl)-4-[[(Diethylamino)acetyl]amino]benzamide (DEGA)

  • Compound Description: DEGA is a diethylglycineamide analog of the anticonvulsant LY201116. It is metabolized in mice through N-deethylations to form MEGA (monoethylglycineamide) and GA (glycineamide) analogs of LY201116. []
  • Relevance: While structurally different in many aspects, DEGA and N-(2-methoxyethyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide both belong to the broader category of benzamides, sharing the core benzamide structure. []

4-Amino-N-(2,6-dimethylphenyl)benzamide (LY201116)

  • Compound Description: LY201116 is a potent anticonvulsant. It is formed through the hydrolysis of DEGA, MEGA, and GA. It inhibits maximal electroshock-induced seizures in mice. []
  • Relevance: LY201116, similar to DEGA, shares the core benzamide structure with N-(2-methoxyethyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide, categorizing both compounds as benzamides. []

N(1-Ethyl-2-pyrrolidylmethyl)2-methoxy-4-iodo-125I-5-ethylsulfonylbenzamide

  • Compound Description: This compound is a potent biological analogue of sulpiride, radiolabeled with 125I for use as a radioligand in the radioimmunoassay of sulpiride-related compounds. []
  • Relevance: This compound and N-(2-methoxyethyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide both belong to the benzamide class of compounds and both feature a substituted sulfonyl group on the benzene ring, although at different positions. []

4-[[2-[(Z)-N’-Hydroxycarbamimidoyl]-4-pyridyl]methylamino]benzamide

  • Compound Description: Identified through a molecular docking study as a potential inhibitor of human acetylcholinesterase, this compound might be a lead for anti-Alzheimer's disease drugs. []
  • Relevance: This compound and N-(2-methoxyethyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide both contain the core benzamide structure. []

N-[(E)-[1-(4-Nitrophenyl)pyrrol-2-yl]methyleneamino]isonicotinamide

  • Compound Description: Also identified as a potential human acetylcholinesterase inhibitor through molecular docking, it could be a lead compound for anti-Alzheimer's disease drug development. []
  • Relevance: Though structurally distinct, this compound, like N-(2-methoxyethyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide, features a nitrophenyl moiety. []

4-Chloro-N-[(4-Methylphenyl)sulphonyl]-N-propylbenzamide (1A)

  • Compound Description: A novel sulfonamide derivative synthesized and tested for antimicrobial activity. It showed activity against B. linen. []
  • Relevance: 1A shares the sulfonamide structural feature with N-(2-methoxyethyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide, placing both compounds in the sulfonamide class. []

N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide (1B)

  • Compound Description: Another novel sulfonamide derivative tested for antimicrobial activity. It was effective against E. coli, B. subtilis, and B. linen. []
  • Relevance: Similar to 1A, 1B also shares the sulfonamide structural feature with N-(2-methoxyethyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide, making both part of the sulfonamide class. []

4-Methyl-N-(2-nitrophenyl)benzenesulfonamide (1C)

  • Compound Description: A novel sulfonamide derivative that exhibited antimicrobial activity against E. coli, B. licheniformis, and B. linen. It showed the maximum activity among the tested compounds. []
  • Relevance: 1C, like N-(2-methoxyethyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide, possesses a nitrophenyl sulfonamide moiety, highlighting a close structural relationship and their common membership in the sulfonamide class of compounds. []

4-Chloro-3-({[(4-Chlorophenyl)amino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide (12, SGK 266)

  • Compound Description: A pro-apoptotic indapamide derivative synthesized as a potential anticancer agent, demonstrating significant activity against melanoma cell lines MDA–MB-435. []
  • Relevance: Both compound 12 and N-(2-methoxyethyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide share the benzamide core structure. []

4-(4-Fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine (PPA5)

  • Compound Description: A phenylpyrimidine derivative investigated for its radiosensitizing effect on human lung cancer cells. []
  • Relevance: PPA5 shares the nitrophenyl moiety with N-(2-methoxyethyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide. []

(3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]benzamide (AN-024)

  • Compound Description: An intermediate in the synthesis of AN-024, starting from 4-methyl-2-nitro-aniline. []
  • Relevance: Both AN-024 and N-(2-methoxyethyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide share the benzamide structure. []

Properties

Product Name

N-(2-methoxyethyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide

IUPAC Name

N-(2-methoxyethyl)-2-[(4-nitrophenyl)sulfonylamino]benzamide

Molecular Formula

C16H17N3O6S

Molecular Weight

379.4 g/mol

InChI

InChI=1S/C16H17N3O6S/c1-25-11-10-17-16(20)14-4-2-3-5-15(14)18-26(23,24)13-8-6-12(7-9-13)19(21)22/h2-9,18H,10-11H2,1H3,(H,17,20)

InChI Key

DAEJDIYZRHVUTD-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.